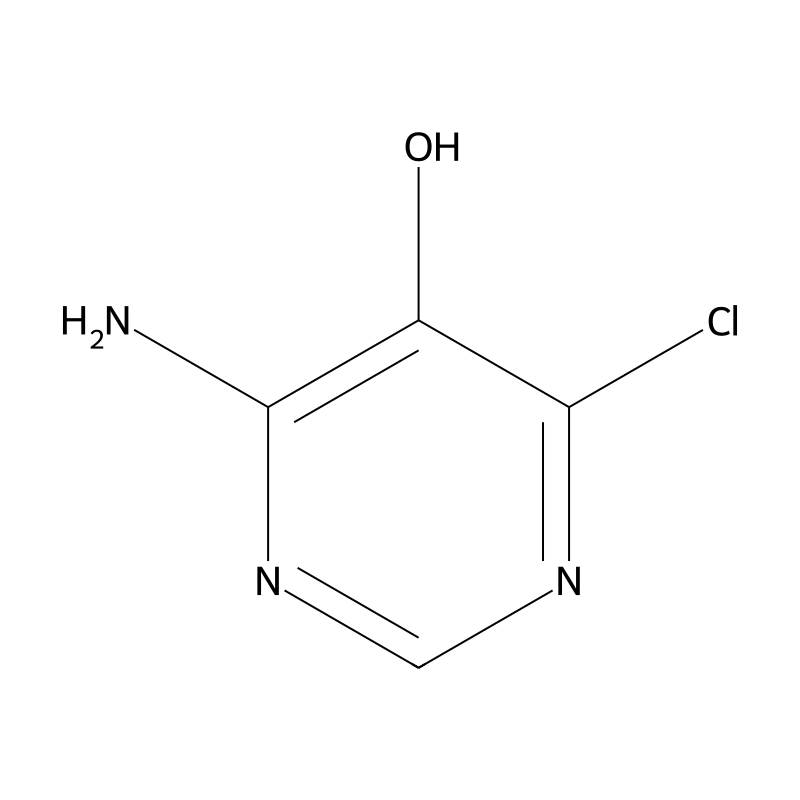

4-Amino-6-chloropyrimidin-5-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Chemistry

Field: Organic Chemistry

Application Summary: 4-Amino-6-chloropyrimidin-5-ol is used in the mono- and diamination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines.

Methods of Application: The chlorine atom at the alpha-position of N-heterocycles has been substituted by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines.

Results: The prototropic equilibrium in these compounds was studied using NMR spectroscopy.

Application in Medicinal Chemistry

Field: Medicinal Chemistry

Application Summary: 4-Amino-6-chloropyrimidin-5-ol derivatives have shown anti-inflammatory effects.

Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators.

Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects.

4-Amino-6-chloropyrimidin-5-ol is a chemical compound with the molecular formula C4H4ClN3O. It features a pyrimidine ring, which is a six-membered heterocyclic structure containing nitrogen atoms. The compound is characterized by the presence of an amino group at the 4-position, a chlorine atom at the 6-position, and a hydroxyl group at the 5-position. This unique arrangement contributes to its potential biological and chemical reactivity.

- Alkylation: The compound can undergo alkylation with alkyl halides in the presence of bases, leading to the formation of substituted derivatives .

- Suzuki Coupling: This reaction involves coupling with boronic esters using palladium catalysts, which is useful for forming carbon-carbon bonds .

- Mitsunobu Reaction: This reaction can be performed with alcohols to yield esters or ethers by utilizing azodicarboxylates .

- Oxidation and Reduction: The hydroxyl group can be oxidized or reduced under specific conditions, allowing for further functionalization of the molecule .

4-Amino-6-chloropyrimidin-5-ol exhibits notable biological activity, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their potential as:

- Antiviral Agents: Compounds derived from 4-amino-6-chloropyrimidin-5-ol have shown activity against various viral infections.

- Anticancer Agents: Some derivatives are being explored for their ability to inhibit cancer cell proliferation.

The specific mechanisms of action often involve interactions with enzymes or receptors relevant to disease pathways.

Several synthesis methods for 4-amino-6-chloropyrimidin-5-ol have been documented:

- Starting from Chloroethyl Sulfonic Acid: This method involves reacting chloroethyl sulfonic acid with cyanoamino compounds to yield the desired pyrimidine derivative .

- Using Iminopyrimidine Intermediates: This approach utilizes intermediates formed through cyclization reactions involving amino and chloro-substituted pyrimidines .

- Direct Amination: The direct amination of chlorinated pyrimidine derivatives can also yield 4-amino-6-chloropyrimidin-5-ol under appropriate conditions.

4-Amino-6-chloropyrimidin-5-ol and its derivatives find applications in various fields:

- Pharmaceutical Development: As an intermediate in synthesizing drugs targeting viral infections and cancer.

- Agricultural Chemicals: Compounds derived from it may be used in developing herbicides or pesticides.

The versatility of this compound makes it valuable in both medicinal chemistry and agrochemical formulations.

Research has indicated that 4-amino-6-chloropyrimidin-5-ol interacts with various biological targets:

- Enzyme Inhibition: Studies have shown that certain derivatives can inhibit enzymes crucial for viral replication or cancer cell metabolism.

These interactions are often evaluated through biochemical assays to determine efficacy and specificity.

Several compounds share structural similarities with 4-amino-6-chloropyrimidin-5-ol, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Amino-2-chloropyrimidine | Chlorine at the 2-position | Different biological activity profile |

| 2-Amino-6-chloropyrimidine | Amino group at the 2-position | Potential use as a herbicide |

| 5-Amino-4-chloropyrimidine | Amino group at the 5-position | Exhibits different pharmacological effects |

These compounds differ primarily in their substituents on the pyrimidine ring, which significantly affects their biological activity and reactivity.